Cellotetraose Cellotetraose
Brand Name: Vulcanchem
CAS No.: 38819-01-1
VCID: VC0013520
InChI: InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
SMILES: C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Molecular Formula: C24H42O21
Molecular Weight: 666.6 g/mol

Cellotetraose

CAS No.: 38819-01-1

VCID: VC0013520

Molecular Formula: C24H42O21

Molecular Weight: 666.6 g/mol

* For research use only. Not for human or veterinary use.

Cellotetraose - 38819-01-1

Description

Cellotetraose is a high-purity oligosaccharide used in biochemical enzyme assays, in vitro diagnostic analysis, and research . It is a carbohydrate composed of four D-glucose residues linked by β(1→4) linkages . Cellotetraose is a member of the oligosaccharides class of organic compounds, which consist of 3 to 10 monosaccharide units connected by glycosidic bonds . It is a substrate for endo-cellulase .

Cellotetraose has a molecular formula of C24H42O21 and a molecular weight of 666.6 . It typically appears as a white to almost white powder or crystal . Cellotetraose is also used in DNA aptamer research .

Similar compounds include other oligosaccharides like cellobiose, which consists of two glucose units, and higher oligomers of cellulose . These compounds are also targets of cell wall degradation enzymes .

CAS No. 38819-01-1
Product Name Cellotetraose
Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
IUPAC Name (2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Standard InChI InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
Standard InChIKey UYQJCPNSAVWAFU-ZEUIETHYSA-N
SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Synonyms O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc;
PubChem Compound 170125
Last Modified Sep 14 2023

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